molecular formula C2Cl4S B14306976 Trichloroethanethioyl chloride CAS No. 112672-41-0

Trichloroethanethioyl chloride

Cat. No.: B14306976
CAS No.: 112672-41-0
M. Wt: 197.9 g/mol
InChI Key: GMSVKBIXONGSNI-UHFFFAOYSA-N
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Description

Trichloroethylene (TCE), with the systematic name 1,1,2-trichloroethene, is a halogenated hydrocarbon (CAS No. 79-01-6) widely used as an industrial solvent. Its molecular formula is C₂HCl₃, and it exists as a clear, colorless liquid with a sweet odor reminiscent of chloroform . TCE is classified as a hazardous substance (DOT UN 1710) due to its toxicity, carcinogenicity, and environmental persistence. The International Agency for Research on Cancer (IARC) has extensively reviewed TCE, linking it to kidney cancer and other health risks .

Key properties include:

  • Boiling Point: 87°C
  • Vapor Pressure: 60 mmHg at 20°C
  • Reactivity: Low flammability (Hazard Rating: Fire 3, Reactivity 1) but reacts with strong oxidizers .

Properties

CAS No.

112672-41-0

Molecular Formula

C2Cl4S

Molecular Weight

197.9 g/mol

IUPAC Name

2,2,2-trichloroethanethioyl chloride

InChI

InChI=1S/C2Cl4S/c3-1(7)2(4,5)6

InChI Key

GMSVKBIXONGSNI-UHFFFAOYSA-N

Canonical SMILES

C(=S)(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloroethanethioyl chloride can be synthesized through the chlorination of ethanethioyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the ethanethioyl chloride.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of ethanethioyl chloride and chlorine gas into the reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Trichloroethanethioyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorine atoms.

    Reduction: It can be reduced to ethanethioyl chloride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.

    Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethanethioyl derivatives.

    Reduction: The major product is ethanethioyl chloride.

    Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Trichloroethanethioyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of trichloroethanethioyl chloride involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new chemical bonds and the substitution of the chlorine atoms. The molecular targets include various functional groups such as amines, alcohols, and thiols, which can react with the compound to form new derivatives.

Comparison with Similar Compounds

Trichloroethylene vs. Trityl Chloride (Triphenylmethyl Chloride)

Trityl Chloride (CAS No. 76-83-5) is a triarylmethyl chloride with the formula C₁₉H₁₅Cl. Unlike TCE, it is a crystalline solid (Molecular Weight: 278.78 g/mol) and acts as a lachrymator (tear-inducing agent) and skin corrosive (H314 hazard statement) .

Parameter Trichloroethylene (TCE) Trityl Chloride
CAS No. 79-01-6 76-83-5
Molecular Formula C₂HCl₃ C₁₉H₁₅Cl
Physical State Liquid Solid
Primary Hazards Carcinogen, Neurotoxin Skin corrosion, Lachrymator
Applications Industrial solvent Organic synthesis reagent

Structural Differences :

  • TCE is a chlorinated alkene with a planar structure, facilitating volatility and solvent properties.
  • Trityl Chloride features a triphenylmethyl group , making it bulky and less volatile but highly reactive in SN1 mechanisms .

Trichloroethylene vs. Triphenylchloroethylene

Triphenylchloroethylene (Ph₂C=C(Cl)Ph) was historically misidentified as Tritylmethyl Chloride (Ph₃C-CH₂Cl). It is a chloro-substituted ethylene derivative with three phenyl groups .

Parameter Trichloroethylene (TCE) Triphenylchloroethylene
CAS No. 79-01-6 Not explicitly listed
Molecular Formula C₂HCl₃ C₂₀H₁₅Cl
Reactivity Low polarity, inert High steric hindrance, slower reactions
Uses Degreasing, dry cleaning Research applications

Functional Contrast :

  • TCE’s simple structure enables rapid evaporation and penetration into materials, ideal for degreasing.
  • Triphenylchloroethylene’s bulky aromatic groups reduce volatility and increase stability in aromatic substitution reactions .

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